molecular formula C24H19NO7 B270866 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Cat. No. B270866
M. Wt: 433.4 g/mol
InChI Key: RVLKOFFGZDATRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate, also known as FEPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FEPP belongs to the family of pyrrolidinecarboxylates and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves the inhibition of various signaling pathways involved in inflammation and cancer. 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has also been reported to inhibit the activation of STAT3, a transcription factor that plays a crucial role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory mediators, such as COX-2 and iNOS. Additionally, 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and delivery systems, such as nanoparticles.

Future Directions

For research on 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate include the development of novel delivery systems to improve its bioavailability and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential synergistic effects of 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate with other drugs or therapies should be explored.

Synthesis Methods

2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate can be synthesized through a multistep reaction involving the condensation of 2-furoic acid with 4-aminophenol, followed by the reaction of the resulting intermediate with 2-oxoethyl phenylpropanoate. The final step involves the reaction of the obtained intermediate with 1-phenyl-3-pyrrolidinecarboxylic acid, leading to the formation of 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate.

Scientific Research Applications

2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been reported to have anticancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors.

properties

Product Name

2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Molecular Formula

C24H19NO7

Molecular Weight

433.4 g/mol

IUPAC Name

[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C24H19NO7/c26-20(16-8-10-19(11-9-16)32-24(29)21-7-4-12-30-21)15-31-23(28)17-13-22(27)25(14-17)18-5-2-1-3-6-18/h1-12,17H,13-15H2

InChI Key

RVLKOFFGZDATRC-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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